![molecular formula C6H10IN3O B2386183 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide CAS No. 99646-02-3](/img/structure/B2386183.png)
2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide
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Overview
Description
“2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide” is a chemical compound with the CAS Number 99646-02-3 . Its molecular formula is C6H10IN3O and it has a molecular weight of 267.07 .
Physical and Chemical Properties The melting point of this compound is 174-176 °C (when dissolved in ethanol) . Unfortunately, the density, boiling point, and flash point are not available .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Imidazo[1,5-a]pyrimidine Derivatives : New derivatives of imidazo[1,5-a]pyrimidine have been synthesized, showcasing the transformation of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine under acidic conditions. This transformation is a new version of the Dimroth rearrangement involving the cleavage of C–N bond and formation of C–C bond (Tolkunov et al., 2021).
- Regioselective Synthesis of Imidazo and Pyrimido[1,2-a]pyrimidinones : A study developed a method for synthesizing several imidazo and pyrimido[1,2-a]pyrimidinones through intramolecular cyclization. This method highlights the efficient and operationally simple process for obtaining these compounds (Font et al., 2006).
Chemical Reactions and Derivatives
- Synthesis of 2-Imino-7-methyl-2,3-dihydroimidazo Derivatives : Research demonstrated the synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles, leading to the production of various derivatives. These compounds showed the existence of two tautomeric forms in solution (Jakubkienė et al., 2008).
- Synthesis of Substituted 2-Aminoimidazoles : An efficient synthesis method for substituted 2-aminoimidazoles starting from 2-aminopyrimidines was developed. This method showcases the versatility of imidazo[1,2-a]pyrimidin-1-ium salts in chemical transformations (Ermolat'ev & Van der Eycken, 2008).
Applications in Medicinal Chemistry
- Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffold : Imidazo[1,2-a]pyridine, a related compound, is recognized for its broad range of applications in medicinal chemistry. Its structural modifications have led to the discovery of potential therapeutic agents (Deep et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.HI/c10-5-1-2-7-6-8-3-4-9(5)6;/h1-4H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSPKCRHDGSOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NCCN2C1=O.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99646-02-3 |
Source
|
Record name | 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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